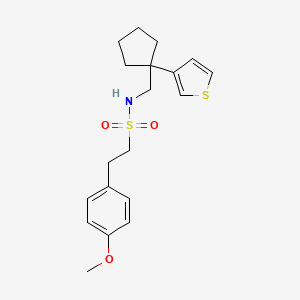
2-(4-methoxyphenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethanesulfonamide is a complex organic compound with a unique structure that combines a methoxyphenyl group, a thiophenyl group, and a cyclopentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethanesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-methoxyphenyl and thiophen-3-yl cyclopentyl derivatives. These intermediates are then subjected to sulfonamide formation reactions under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
化学反应分析
Types of Reactions
2-(4-methoxyphenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学研究应用
2-(4-methoxyphenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- 2-(4-methoxyphenyl)-N-(cyclopentylmethyl)ethanesulfonamide
- 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide
- 2-(4-methoxyphenyl)-N-((1-(furan-3-yl)cyclopentyl)methyl)ethanesulfonamide
Uniqueness
2-(4-methoxyphenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethanesulfonamide is unique due to the specific combination of functional groups and its structural configuration. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S2/c1-23-18-6-4-16(5-7-18)9-13-25(21,22)20-15-19(10-2-3-11-19)17-8-12-24-14-17/h4-8,12,14,20H,2-3,9-11,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYNGUVZBWXVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
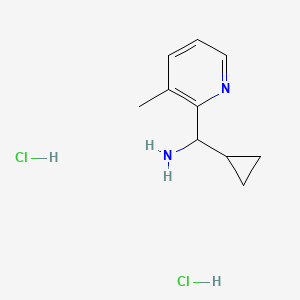
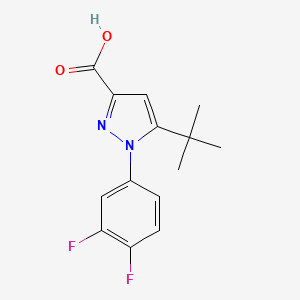
![(E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B3004339.png)
![methyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3004340.png)
![5-Silaspiro[4.5]decan-8-one](/img/structure/B3004342.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B3004345.png)
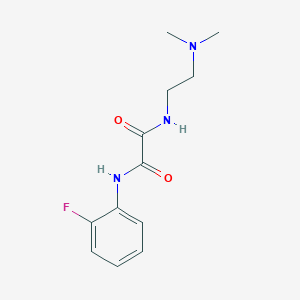
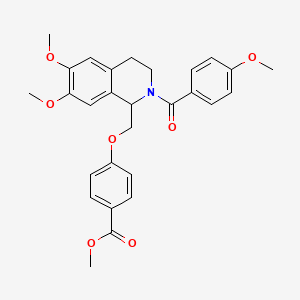
![3-methyl-N-(4-methylphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3004350.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3004352.png)
![1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci](/img/structure/B3004354.png)
![1-[2-(Dimethylamino)pyrimidin-5-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B3004355.png)
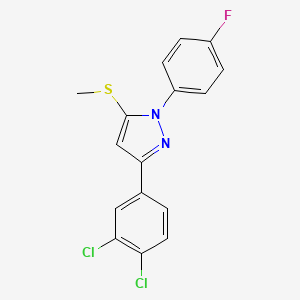
![2-[4-(N-methyl2,3,5,6-tetramethylbenzenesulfonamido)phenoxy]acetic acid](/img/structure/B3004358.png)
